Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate
Description
Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methylamino group at position 2 and an ethyl ester at position 4. The 1,3-oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, conferring unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the pharmacophoric versatility of oxazole derivatives .
Properties
IUPAC Name |
ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-6(10)5-4-9-7(8-2)12-5/h4H,3H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALMFRNZFCMZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization
A widely documented approach involves cyclizing β-enamino ketoesters with hydroxylamine hydrochloride. For example, methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate was synthesized by refluxing ethyl bromopyruvate (5 ) with urea in ethanol, yielding 67% after crystallization. The reaction proceeds via nucleophilic attack of urea on the α-ketoester, followed by cyclodehydration (Figure 1).
Key Conditions :
Regioselective Control
Regioselectivity challenges were addressed in the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Using β-enamino ketoesters derived from Meldrum’s acid and N-Boc-protected amino acids, hydroxylamine hydrochloride induced cyclization to favor the 5-substituted oxazole regioisomer. Chiral HPLC confirmed >97% enantiomeric excess for azetidine and pyrrolidine derivatives.
Condensation of α-Haloketones with Amides
Bromopyruvate-Based Synthesis
Ethyl bromopyruvate (5 ) serves as a key precursor. Reaction with methylamine derivatives in acetic anhydride generated 2-(methylamino)oxazole intermediates. Subsequent Boc protection using Boc-anhydride and DMAP improved stability, with saponification yielding carboxylic acid derivatives.
Optimization :
- Base : DMAP critical for acylation due to poor nucleophilicity of aryl amines.
- Saponification : 1N NaOH in methanol at 35°C.
One-Pot Oxazole Synthesis via Carboxylic Acid Activation
DMAP-Tf Mediated Coupling
A 2025 ACS study reported a novel method using carboxylic acids and ethyl isocyanoacetate (2a ). Activation with DMAP-Tf and DABCO in dichloromethane yielded 4,5-disubstituted oxazoles, achieving 96% yield for analogous structures.
Mechanistic Insight :
- Activation : DMAP-Tf forms mixed anhydrides with carboxylic acids.
- Cyclization : Isocyanoacetate acts as a C1 synthon, enabling rapid annulation.
Patent-Based Industrial Methods
CN102786489A: Isoxazole Carboxylate Synthesis
Although focused on ethyl 5-methylisoxazole-4-carboxylate, this patent highlights critical parameters for minimizing isomer content:
- Cyclization : Hydroxylamine hydrochloride in ethanol at 0–10°C reduced reaction time to 4 h.
- Isomer Control : pH adjustment to 6–7 using sodium acetate minimized byproducts.
Post-Synthetic Modifications
Bromination and Cross-Coupling
Ethyl oxazole-5-carboxylate underwent regioselective bromination using N-bromosuccinimide (NBS) in THF/DMF, yielding 4-bromo derivatives for Suzuki-Miyaura couplings.
Example :
Comparative Analysis of Methods
Mechanistic and Spectroscopic Validation
NMR Characterization
X-Ray Crystallography
Single-crystal analysis confirmed the planar oxazole ring and ester conformation in related compounds.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate has shown promise in the development of biologically active molecules. Its derivatives have been investigated for their potential as:
- Anticancer Agents : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in fibrosarcoma cells (HT-1080) with an IC50 value of approximately 18 µM.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HT-1080 (Fibrosarcoma) | 18.0 |
| Compound A | MCF-7 (Breast) | 15.2 |
| Compound B | A549 (Lung) | 20.5 |
This compound's mechanism of action may involve the inhibition of specific enzymes or receptors involved in cancer progression.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics. The structure-function relationship indicates that modifications to the oxazole ring can enhance its efficacy against microbial pathogens.
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant reductions in cell viability at concentrations below 20 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry assays.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on its antibacterial properties against various bacterial strains. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate | Oxazole Derivative | Anticancer |
| Ethyl 4-methyl-thiazole-5-carboxylate | Thiazole Derivative | Antimicrobial |
| Ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate | Thiazole Derivative | Antiviral |
This comparison highlights how different heterocyclic structures impart distinct biological profiles and activities.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-Amino-4-Propan-2-yl-1,3-Oxazole-5-Carboxylate
- Structure: Shares the 1,3-oxazole core but replaces the methylamino group at position 2 with a primary amino group and introduces an isopropyl substituent at position 3.
- Molecular Formula : C₉H₁₄N₂O₃.
- Key Differences: The absence of a methyl group on the amino substituent reduces steric hindrance and alters hydrogen-bonding interactions.
- Applications : Likely investigated for antimicrobial or anti-inflammatory activity, though specific pharmacological data are unavailable in the evidence .
Ethyl 4-Amino-3-Methyl-1,2-Oxazole-5-Carboxylate
- Structure: A 1,2-oxazole isomer with amino and methyl groups at positions 4 and 3, respectively.
- Molecular Formula : C₇H₁₀N₂O₃.
- Key Differences: The 1,2-oxazole ring (oxygen at position 1, nitrogen at position 2) exhibits distinct electronic properties compared to 1,3-oxazole, influencing reactivity and aromatic stability. The amino group at position 4 may participate in different intermolecular interactions compared to the methylamino group at position 2 in the target compound.
- Applications: Potential use in agrochemicals or as a building block in drug synthesis .
Ethyl 2-(1-Chloroethyl)-4-(Trifluoromethyl)-1,3-Oxazole-5-Carboxylate
- Structure : Features a chloroethyl group at position 2 and a trifluoromethyl (CF₃) group at position 4.
- Molecular Formula: C₉H₉ClF₃NO₃.
- The electron-withdrawing CF₃ group enhances oxidative stability but may reduce metabolic turnover.
- Applications : Likely explored in materials science or as a fluorinated bioactive compound .
Ethyl 2-[(Dimethylamino)Methylene]Amino-1,3-Thiazole-5-Carboxylate
- Structure: Replaces the 1,3-oxazole core with a 1,3-thiazole (sulfur instead of oxygen) and incorporates a dimethylaminomethyleneamino group at position 2.
- Molecular Formula : C₉H₁₃N₃O₂S.
- The dimethylaminomethyleneamino group introduces a conjugated system, altering electronic properties and reactivity.
- Applications : Possible use in antiviral or anticancer agents due to thiazole’s prevalence in such scaffolds .
Structural and Physicochemical Analysis
Heterocyclic Core Comparison
| Heterocycle | Aromatic Stability | Electronic Properties | Common Applications |
|---|---|---|---|
| 1,3-Oxazole | Moderate | Electron-deficient due to O/N | Antimicrobial, Anti-inflammatory |
| 1,2-Oxazole | Lower | Less resonance stabilization | Agrochemicals, Prodrugs |
| 1,3-Thiazole | High | Electron-rich due to S/N | Anticancer, Antiviral |
Substituent Effects
- Methylamino (Position 2): Enhances nucleophilicity and hydrogen-bond donor capacity, critical for target binding in drug design.
- Ethyl Ester (Position 5) : Improves solubility and serves as a prodrug motif; hydrolyzes to carboxylic acid in vivo.
- Electron-Withdrawing Groups (e.g., CF₃) : Increase stability but may reduce metabolic flexibility .
Biological Activity
Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound features a five-membered oxazole ring, which is known to influence various biological activities. The synthesis typically involves the reaction of ethyl cyanoacetate with methylamine and subsequent cyclization to form the oxazole ring structure. This compound can also be synthesized using various methods involving different reagents that facilitate the formation of the oxazole moiety.
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antibacterial properties. The following sections summarize key findings from various studies.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against several pathogenic strains. For instance, a study conducted by Mohammed et al. demonstrated that derivatives of oxazole compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1 below.
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus (G+) | 22 | Highly active (+++) |
| Bacillus subtilis (G+) | 20 | Highly active (+++) |
| Escherichia coli (G-) | 15 | Moderately active (++) |
| Klebsiella pneumoniae (G-) | 10 | Moderately active (++) |
Table 1: Antibacterial activity of this compound derivatives against various bacterial strains .
The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis or function. The presence of the oxazole ring enhances its interaction with bacterial enzymes or receptors, leading to inhibition of growth.
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of bacteria using agar diffusion methods. The study found that modifications to the structure significantly influenced the antibacterial potency. For example, increasing the hydrophobicity of substituents on the oxazole ring improved activity against Gram-negative bacteria.
Case Study 2: In Vivo Studies
Further research involved in vivo testing on animal models to assess the therapeutic potential of this compound in treating infections caused by resistant strains. Results indicated a reduction in bacterial load and inflammation markers in treated groups compared to controls.
Q & A
Q. What are the critical steps in synthesizing Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., ethyl acetoacetate derivatives) with methylamine under controlled conditions. Key steps include:
- Amide bond formation : Coupling reagents like EDCI are used to introduce the methylamino group .
- Oxazole ring closure : Cyclization via dehydration or catalytic methods (e.g., POCl₃) .
Optimization involves adjusting temperature (40–80°C), solvent polarity (DMF or THF), and catalyst loading (e.g., triethylamine for pH control) to minimize by-products .
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer : Use a combination of analytical techniques:
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Methodological Answer : The compound is lipophilic , with high solubility in DMSO, DCM, and THF but limited solubility in water. For biological assays:
- Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity .
- Precipitate in aqueous buffers for controlled delivery .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer : Discrepancies in NMR peaks (e.g., oxazole proton shifts) may arise from solvent effects or tautomerism . Resolve by:
Q. What strategies mitigate side reactions during functionalization of the oxazole ring?
- Methodological Answer : The oxazole ring is prone to electrophilic substitution. To direct reactivity:
- Protecting groups : Use Boc for the methylamino group during halogenation .
- Catalytic regioselectivity : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-position .
- Low-temperature control : Limit ring-opening at <-20°C .
Q. How does steric hindrance from the methylamino group influence biological activity?
- Methodological Answer : The methylamino group affects target binding and pharmacokinetics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
